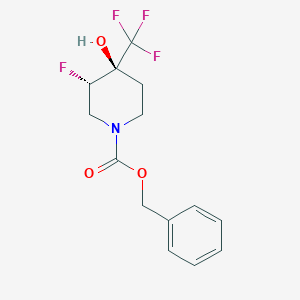

trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Description

trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1951441-27-2) is a fluorinated piperidine derivative characterized by a benzyl ester group, a 3-fluoro substituent, and a 4-hydroxy-4-(trifluoromethyl) moiety on the piperidine ring. Its molecular formula is C16H17F4NO3, with a molecular weight of approximately 363.3 g/mol. The trans configuration of the hydroxyl and trifluoromethyl groups at the 4-position distinguishes it from its cis isomer (CAS: 1951439-26-1), which exhibits distinct stereochemical and biological properties .

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting enzymes and receptors in therapeutic areas such as oncology and central nervous system disorders. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the fluorine atom at position 3 influences electronic and steric properties .

Properties

IUPAC Name |

benzyl (3S,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNQSSRECRSPPM-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple stepsSpecific conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atoms can result in various substituted piperidine derivatives .

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate" with detailed data tables and case studies is not available within the provided search results, here's what can be gathered from the search results:

- Chemical Information :

-

Related Compounds and Research Areas :

- Research is being conducted on heteroaryl piperidine ether compounds as allosteric modulators of the M4 muscarinic acetylcholine receptor .

- These M4 positive allosteric modulators (PAMs) could potentially overcome the challenges of developing selective orthosteric muscarinic agonists .

- Selective activation of M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .

- Compounds that are allosteric modulators of the M4 muscarinic acetylcholine receptor may be useful in treating Alzheimer’s disease and other diseases mediated by this receptor .

- Another related compound is trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate, with CAS No. 1612176-01-8 and a molecular weight of 267.30 .

- Benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate can be resolved into single enantiomers via chiral SFC (Supercritical Fluid Chromatography) .

- Potential Applications :

Mechanism of Action

The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Stereochemistry : The cis-isomer (CAS: 1951439-26-1) shares identical substituents but differs in spatial arrangement, likely altering binding affinity and metabolic pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated via analogy or calculated using software.

Key Observations:

- The benzyl ester in the target compound contributes to higher lipophilicity (LogP ~3.1) compared to ethyl or tert-butyl analogs.

Biological Activity

trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1951441-27-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and neurological disorders.

- Molecular Formula : C14H15F4NO3

- Molecular Weight : 321.27 g/mol

- IUPAC Name : Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

- Structure : The compound features a piperidine ring with trifluoromethyl and hydroxy substituents, which are critical for its biological activity .

Anticancer Potential

Research indicates that derivatives of piperidine, including this compound, exhibit notable antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound potentially acts through the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit monoacylglycerol lipase (MAGL), which is linked to endocannabinoid metabolism and cancer progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Significant growth inhibition |

| MCF-7 (Breast) | 75.3 | Moderate growth inhibition |

| COV318 (Ovarian) | 50.0 | Notable antiproliferative effect |

| OVCAR-3 (Ovarian) | 92.0 | Significant growth inhibition |

Neurological Applications

The compound has also been investigated for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in various neurological disorders such as Alzheimer's disease.

- Research Findings : Preclinical studies suggest that compounds like this compound can enhance M4 receptor activity, potentially reversing symptoms associated with hyperdopaminergic and hypoglutamatergic states .

Study on MAGL Inhibition

In a comparative study, trans-benzyl derivatives were shown to possess competitive inhibition characteristics against MAGL with IC50 values ranging from low nanomolar to micromolar concentrations. This suggests a strong affinity for the enzyme, making it a candidate for further development in cancer therapies.

Allosteric Modulation Research

A study focused on the modulation of mAChRs highlighted the potential of piperidine derivatives to selectively activate M4 receptors without significant side effects on other receptor subtypes. This selectivity is crucial for developing treatments with fewer adverse reactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate?

The synthesis typically involves functionalizing a piperidine ring with fluorinated groups and protecting the amine with a benzyl carboxylate moiety. A common approach (for analogous compounds) uses benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carboxylate group . The trifluoromethyl and fluoro substituents may be introduced via nucleophilic substitution or oxidation-reduction sequences. For example, fluorination could employ agents like DAST (diethylaminosulfur trifluoride) or deoxofluor, while trifluoromethylation might use Ruppert-Prakash reagents (TMSCF₃) . Reaction monitoring via TLC or LC-MS is critical to optimize yields.

Q. How should researchers characterize the stereochemistry and purity of this compound?

Key techniques include:

- X-ray crystallography : Resolves absolute configuration (e.g., trans vs. cis isomerism) and confirms substituent positions on the piperidine ring .

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR clarify hydrogen/carbon frameworks. For example, coupling constants in NMR can distinguish axial/equatorial substituents .

- Chiral HPLC : Essential for enantiomeric purity assessment, especially given the compound’s multiple stereocenters.

Q. What are the recommended storage conditions to ensure compound stability?

Store in dark, airtight containers at 2–8°C to prevent hydrolysis of the carboxylate ester and degradation of the hydroxyl group. Avoid exposure to moisture or oxidizing agents, as the trifluoromethyl group may destabilize under prolonged heat . Purity should be rechecked via HPLC after long-term storage.

Q. How can researchers mitigate hazards during handling?

Use fume hoods , nitrile gloves, and safety goggles to prevent skin/eye contact. The compound’s fluoro and trifluoromethyl groups may generate toxic fumes (e.g., HF) if heated above 150°C. Spills should be neutralized with calcium carbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

- Density Functional Theory (DFT) : Models electronic effects of fluorine and trifluoromethyl groups on reaction pathways (e.g., nucleophilic attack at the carboxylate).

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and hydrophobic effects from fluorinated substituents .

- Docking Studies : Predict binding modes using software like AutoDock Vina, focusing on steric and electronic complementarity .

Q. How does the stereochemistry of the hydroxyl and trifluoromethyl groups influence biological activity?

The trans configuration enhances conformational rigidity, potentially improving target selectivity. For example, in analogous piperidine derivatives, the hydroxyl group’s axial position stabilizes hydrogen bonds with catalytic residues in enzymes, while the trifluoromethyl group’s lipophilicity enhances membrane permeability . Activity comparisons between cis and trans isomers should be tested via enzyme inhibition assays (e.g., IC₅₀ measurements).

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated piperidines?

Discrepancies often arise from:

- Reagent purity : Trace moisture degrades fluorinating agents (e.g., DAST), requiring rigorous drying of solvents.

- Temperature control : Exothermic reactions (e.g., trifluoromethylation) necessitate slow reagent addition and ice baths .

- Workup protocols : Use of aqueous NaHCO₃ for neutralization may hydrolyze intermediates; alternatives like solid-phase extraction (SPE) improve recovery .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) preserve enantiopurity during hydrogenation or asymmetric fluorination.

- Purification : Flash chromatography or recrystallization in non-polar solvents (hexane/EtOAc) minimizes racemization. Process analytical technology (PAT) ensures real-time quality control .

Q. How can researchers elucidate the compound’s role in modulating enzyme activity?

- Kinetic assays : Measure values using fluorogenic substrates to assess competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to identify hydrophobic/electrostatic interactions .

- X-ray co-crystallization : Resolves binding poses in enzyme active sites, highlighting interactions with fluorine atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.